4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
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Overview
Description
4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group, a methyl group, and a methylsulfonylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable acid catalyst to yield the thiazole ring. The methyl and methylsulfonylpropan-2-yl groups are introduced through subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted thiazoles.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used
Scientific Research Applications
4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of key enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-methylthiazole: Lacks the methylsulfonylpropan-2-yl group, resulting in different chemical and biological properties.
5-Methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole:
4-Phenyl-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: Substitutes the chlorophenyl group with a phenyl group, altering its electronic properties
Uniqueness
4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is unique due to the presence of both the chlorophenyl and methylsulfonylpropan-2-yl groups.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S2/c1-9-12(10-5-7-11(15)8-6-10)16-13(19-9)14(2,3)20(4,17)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUTXEWRVSMBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)(C)S(=O)(=O)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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